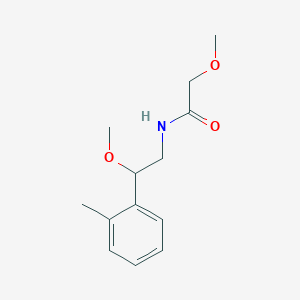

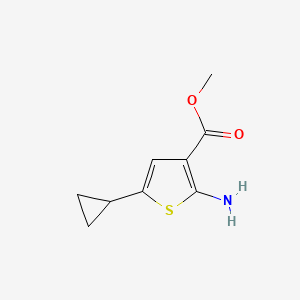

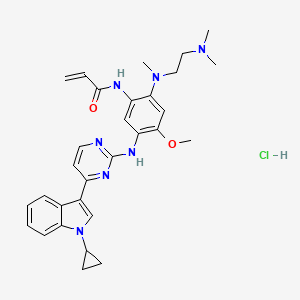

4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential use in medicinal chemistry due to their ability to interact with various biological targets. The compound is structurally related to other benzamide derivatives that have been synthesized and evaluated for biological activities such as anti-inflammatory, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was achieved using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of various optical isomers of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide was performed using optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate derived from trans-4-hydroxy-L-proline . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For example, the structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using these methods, providing detailed information on the molecular geometry and electronic properties . Such analyses are crucial for understanding the conformation and potential reactive sites of the molecule.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The reactivity of these compounds can be assessed through studies such as molecular electrostatic potential (MEP) surface mapping and potential energy surface (PES) scans . These studies help predict how the molecule might interact with biological targets, such as enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their crystalline forms, thermal behavior, and spectroscopic characteristics, can be characterized using techniques like X-ray powder diffractometry, thermal analysis, and spectroscopy . For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were distinguished by their different X-ray powder diffraction patterns and thermal properties . These properties are important for the development of pharmaceutical formulations and for understanding the stability of the compound.

Scientific Research Applications

Enantioselective Synthesis

One study discusses the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, which involves N-methoxy-N-methylamide derived from (S)-methylpyroglutamate. This compound facilitates the addition of Grignard reagents, leading to the synthesis of compounds like erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine. This process is crucial for the development of pharmaceuticals and complex organic molecules (Calvez, Chiaroni, & Langlois, 1998).

Pharmacological Properties

Another research focus is on benzamide derivatives acting as selective serotonin 4 receptor agonists. These compounds, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, were synthesized and evaluated for their effects on gastrointestinal motility. Such derivatives have potential as prokinetic agents with reduced side effects due to their selectivity for the serotonin 4 receptor (Sonda et al., 2004).

Neurological Studies

Research has also been conducted on serotonin 1A receptors in the brains of Alzheimer's disease patients using a selective serotonin 1A molecular imaging probe. This study underscores the significance of such compounds in diagnosing and understanding neurological disorders (Kepe et al., 2006).

Material Science Applications

In the field of materials science, N-phenyl-benzamide derivatives, including N-(4-methoxyphenyl)benzamide, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. These studies are crucial for developing new materials with enhanced corrosion resistance, which is vital in various industrial applications (Mishra et al., 2018).

Future Directions

The future directions for “4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and similar compounds could involve further exploration of their biological activities and therapeutic potential . The pyrrolidine ring, in particular, is a versatile scaffold for the design of new compounds with different biological profiles .

properties

IUPAC Name |

4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-10-4-13(5-11-16)18(22)19-14-6-8-15(9-7-14)20-12-2-3-17(20)21/h4-11H,2-3,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPYVDBGRLFHIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

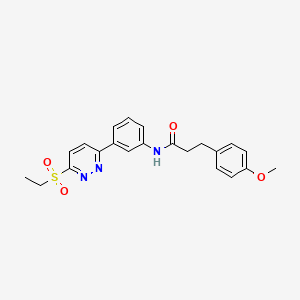

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

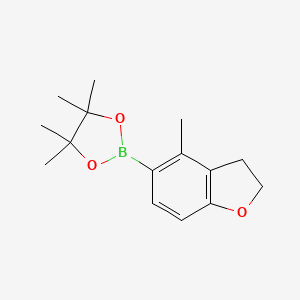

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)